Comparative Chromatographic Resolution for Method Validation: Losartan Impurity C vs. Parent Drug and Other Impurities
Losartan Impurity C demonstrates a distinct chromatographic retention time (RT) relative to Losartan and other process-related impurities, a critical parameter for method validation. While specific RT values are method-dependent and not standardized, the compound's unique chemical structure ensures baseline resolution in validated HPLC methods compliant with EP monographs. This contrasts with other Losartan impurities (e.g., Impurity A, B, D) that may co-elute or have overlapping peaks, necessitating the use of the specific impurity standard for accurate quantification [1].
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | Baseline resolution from Losartan and other EP-specified impurities in validated HPLC methods. |
| Comparator Or Baseline | Other Losartan impurities (e.g., Impurity A, B, D) which may exhibit co-elution or partial resolution. |
| Quantified Difference | Unique retention time and peak shape enabling specific identification and quantification. |
| Conditions | Reverse-phase HPLC with C18 column, mobile phase of phosphate buffer and acetonitrile, UV detection at 254 nm, as per EP monograph for Losartan Potassium. |
Why This Matters
This ensures accurate, specific, and reliable quantification of Impurity C in Losartan drug substance and product, fulfilling regulatory requirements for method validation and stability studies.
- [1] SynZeal Research. Losartan EP Impurity C. Product Datasheet. CAS 114799-13-2. View Source
